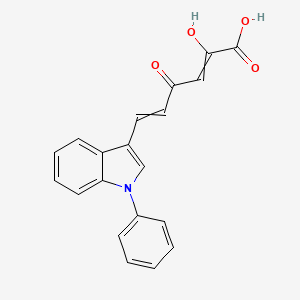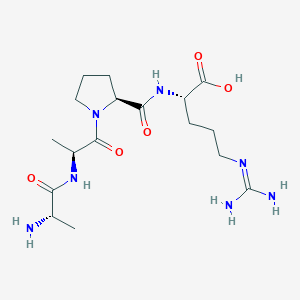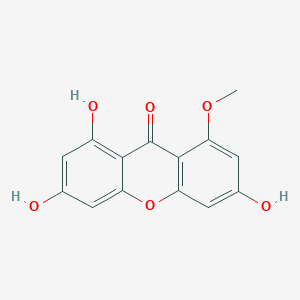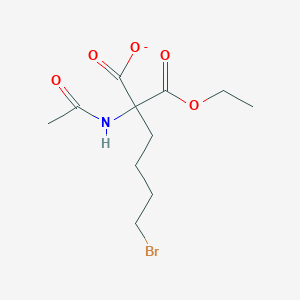
Phosphinous acid, diphenyl-, 3-pyridinylmethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphinous acid, diphenyl-, 3-pyridinylmethyl ester is a chemical compound with the molecular formula C18H16NOP and a molecular weight of 293.299501 . This compound is known for its unique structure, which includes a phosphinous acid group bonded to a diphenyl group and a 3-pyridinylmethyl ester group. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
The synthesis of phosphinous acid, diphenyl-, 3-pyridinylmethyl ester can be achieved through several synthetic routes. One common method involves the reaction of diphenylphosphine with 3-pyridinylmethyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere to prevent oxidation of the phosphine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Phosphinous acid, diphenyl-, 3-pyridinylmethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides. Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reduction reactions can convert the ester group to an alcohol group. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Applications De Recherche Scientifique
Phosphinous acid, diphenyl-, 3-pyridinylmethyl ester has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals, which can be used in various catalytic processes.
Biology: This compound is studied for its potential biological activity. It may interact with biological molecules and pathways, making it a candidate for drug development and biochemical research.
Medicine: Research is ongoing to explore its potential therapeutic applications. It may have properties that make it useful in treating certain diseases or conditions.
Industry: In industrial applications, it is used as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of phosphinous acid, diphenyl-, 3-pyridinylmethyl ester involves its interaction with molecular targets and pathways. It can act as a ligand, binding to metal ions and forming complexes that can catalyze chemical reactions. The ester group can undergo hydrolysis to form phosphinic acid derivatives, which may have biological activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Phosphinous acid, diphenyl-, 3-pyridinylmethyl ester can be compared with other similar compounds, such as:
Phosphinous acid, diphenyl-, methyl ester: This compound has a similar structure but with a methyl ester group instead of a 3-pyridinylmethyl ester group. It has different reactivity and applications.
Phosphinous acid, diphenyl-, ethyl ester: Another similar compound with an ethyl ester group. It also has distinct properties and uses.
Phosphinic acid derivatives: These compounds have a phosphinic acid group instead of a phosphinous acid group.
This compound stands out due to its unique combination of functional groups, which gives it distinct reactivity and a wide range of applications in scientific research and industry.
Propriétés
Numéro CAS |
664980-65-8 |
|---|---|
Formule moléculaire |
C18H16NOP |
Poids moléculaire |
293.3 g/mol |
Nom IUPAC |
diphenyl(pyridin-3-ylmethoxy)phosphane |
InChI |
InChI=1S/C18H16NOP/c1-3-9-17(10-4-1)21(18-11-5-2-6-12-18)20-15-16-8-7-13-19-14-16/h1-14H,15H2 |
Clé InChI |
TXKZOBKACZEZQH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(C2=CC=CC=C2)OCC3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2',3',4'-Trichloro-2,3,4,5-tetrahydro[1,1'-biphenyl]-2,3-diol](/img/structure/B12532470.png)
![2-{[3-(Triethoxysilyl)propyl]sulfanyl}ethan-1-amine](/img/structure/B12532474.png)



![2,2-Dimethyl-N-{2-[(1S)-1-phenylbut-3-en-1-yl]phenyl}propanamide](/img/structure/B12532498.png)
![2-Butanol, 1,4-bis[[1-(2-pyridinyl)ethylidene]amino]-](/img/structure/B12532512.png)


![Diethyl [(anthracen-9-YL)(butylamino)methyl]phosphonate](/img/structure/B12532528.png)
![6-[(E)-prop-1-enyl]-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12532529.png)


![1-Phenylbicyclo[2.2.1]heptan-7-ol](/img/structure/B12532543.png)
